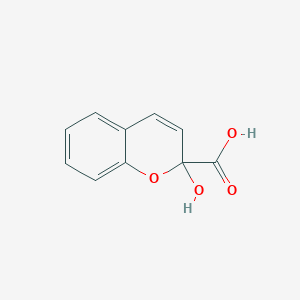

2-Hydroxychromene-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60951-26-0 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-hydroxychromene-2-carboxylic acid |

InChI |

InChI=1S/C10H8O4/c11-9(12)10(13)6-5-7-3-1-2-4-8(7)14-10/h1-6,13H,(H,11,12) |

InChI Key |

LGYIZQLNYONEFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(O2)(C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(O2)(C(=O)O)O |

Origin of Product |

United States |

Biosynthetic and Biodegradation Pathways of 2 Hydroxychromene 2 Carboxylic Acid

Naphthalene (B1677914) Catabolism in Prokaryotic Organisms

The degradation of naphthalene in prokaryotes, such as those from the genus Pseudomonas, follows a well-defined pathway involving a series of enzymatic reactions. This process, often referred to as the "upper pathway" of naphthalene degradation, converts naphthalene into central metabolic intermediates.

Enzymatic Conversion of 1,2-Dihydroxynaphthalene to 2-Hydroxychromene-2-carboxylic Acid

The formation of this compound is a critical step in the catabolism of naphthalene. frontiersin.org The process begins with the enzymatic oxidation of naphthalene to cis-naphthalene dihydrodiol by a multicomponent enzyme system called naphthalene dioxygenase. frontiersin.org Subsequently, a dehydrogenase converts cis-naphthalene dihydrodiol to 1,2-dihydroxynaphthalene. frontiersin.orgmdpi.com

The pivotal reaction leading to the formation of this compound is the meta-cleavage of the aromatic ring of 1,2-dihydroxynaphthalene. mdpi.com This reaction is catalyzed by the enzyme 1,2-dihydroxynaphthalene dioxygenase. frontiersin.orgmdpi.com This enzyme introduces molecular oxygen, resulting in the opening of the aromatic ring and the formation of this compound. frontiersin.orgmdpi.com

Genetic Basis of Pathway Enzymes (e.g., nahC gene, cehBDEF cluster)

The enzymes involved in the upper pathway of naphthalene degradation are encoded by a set of genes often located on plasmids, such as the well-studied NAH7 plasmid from Pseudomonas putida. nih.gov The gene encoding 1,2-dihydroxynaphthalene dioxygenase, the enzyme responsible for producing this compound, is designated as nahC. mdpi.com

The subsequent enzymatic steps are also under genetic control. For instance, the gene encoding 2-hydroxychromene-2-carboxylate (B1243456) isomerase is known as nahD. nih.govdrugbank.comdrugbank.com In some organisms, the genes for naphthalene catabolism are organized into operons or clusters. While the nah operon is a classic example, other genetic arrangements like the cehBDEF cluster have also been identified in different naphthalene-degrading bacteria, highlighting the genetic diversity in these metabolic pathways.

Enzymatic Isomerization of this compound

Following its formation, this compound undergoes an isomerization reaction, a crucial step that prepares the molecule for further degradation.

Function of 2-Hydroxychromene-2-carboxylate Isomerase (HCCA Isomerase)

The enzyme responsible for this transformation is 2-Hydroxychromene-2-carboxylate isomerase, also known as HCCA isomerase. acs.orgresearchgate.netnih.gov This enzyme catalyzes the conversion of this compound to trans-o-hydroxybenzylidenepyruvic acid. acs.orgresearchgate.netnih.gov This isomerization is a reversible reaction. acs.orgresearchgate.netnih.gov HCCA isomerase is involved in the naphthalene degradation pathway and its activity is essential for the complete metabolism of naphthalene in several bacteria, including Sphingomonas yanoikuyae B1. wikipedia.orgnih.gov

Role of Glutathione (B108866) as an Essential Cofactor in Isomerization

A key feature of HCCA isomerase is its dependence on glutathione (GSH) as a cofactor. acs.orgresearchgate.netnih.gov The enzyme is unstable in the absence of glutathione. acs.orgresearchgate.netnih.gov Studies have shown that HCCA isomerase binds glutathione very tightly, suggesting that glutathione acts as a tightly bound cofactor in the isomerization reaction rather than being consumed as a substrate. acs.orgresearchgate.netnih.gov The turnover number of the enzyme in the forward direction is significantly higher than the off rates for glutathione, further supporting its role as a cofactor. acs.orgresearchgate.netnih.gov

Proposed Mechanistic Steps of the Glutathione-Dependent Isomerization

The proposed mechanism for the glutathione-dependent isomerization involves the formation of a transient covalent adduct between the sulfur atom of glutathione and the substrate. acs.orgresearchgate.netnih.gov X-ray crystal structures of HCCA isomerase in the presence of glutathione and its substrates have provided insights into this mechanism. acs.orgresearchgate.netnih.gov Although a direct covalent bond is not observed in the crystal structure, the sulfur atom of glutathione is positioned very close to the C7 carbon of this compound, suggesting the formation of a short-lived covalent intermediate during the reaction. acs.orgresearchgate.netnih.gov This intermediate facilitates the rearrangement of the substrate to form trans-o-hydroxybenzylidenepyruvic acid.

Table 1: Enzymes and Genes in the Naphthalene Catabolic Pathway Leading to and from this compound

| Enzyme | Gene | Substrate | Product |

|---|---|---|---|

| Naphthalene Dioxygenase | nahA | Naphthalene | cis-1,2-Dihydroxy-1,2-dihydronaphthalene |

| cis-Naphthalene Dihydrodiol Dehydrogenase | nahB | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | 1,2-Dihydroxynaphthalene |

| 1,2-Dihydroxynaphthalene Dioxygenase | nahC | 1,2-Dihydroxynaphthalene | This compound |

| 2-Hydroxychromene-2-carboxylate Isomerase | nahD | This compound | trans-o-Hydroxybenzylidenepyruvic acid |

**Table 2: Properties of 2-Hydroxychromene-2-carboxylate Isomerase from *Pseudomonas putida***

| Property | Value |

|---|---|

| Cofactor | Glutathione (GSH) |

| Quaternary Structure | Dimer |

| GSH Binding Affinity (Kd1) | ~5 nM |

| GSH Binding Affinity (Kd2) | ~2 to 11 µM |

| Turnover Number (forward direction) | 47 s⁻¹ at 25°C |

| Structural Classification | Kappa class Glutathione Transferase |

Alternative or Related Microbial Degradation Intermediates

In the microbial metabolism of phenanthrene (B1679779) and related compounds, alternative degradation pathways exist that involve intermediates structurally related to this compound. These pathways often proceed through the meta-cleavage of hydroxynaphthoic acids. researchgate.net

Formation of 2,2-Dicarboxychromene in Naphthoic Acid Metabolism

During the degradation of phenanthrene by certain bacteria, such as Sphingobium sp. strain PNB, 1-hydroxy-2-naphthoic acid is formed as a key intermediate. researchgate.net This compound can undergo meta-ring cleavage to produce a distinct chromene derivative. Research utilizing NMR analysis has identified this ring-cleavage product as 2,2-dicarboxychromene. researchgate.net This pathway represents a diversification in the degradation of structurally homologous metabolites derived from PAHs. researchgate.net

Characterization of 2-Hydroxychromene-2-glyoxylic Acid in Ring Cleavage

In a parallel pathway observed in the same microorganisms, another intermediate, 2-hydroxy-1-naphthoic acid, is also metabolized. researchgate.net The meta-cleavage of this compound results in the formation of 2-hydroxychromene-2-glyoxylic acid. researchgate.net The characterization of this product was confirmed through the isolation of the metabolite followed by 1H-NMR and 2D NMR analysis, which provided data consistent with the proposed structure. researchgate.net

Key Intermediates in Alternative Naphthoic Acid Degradation

| Precursor Compound | Ring Cleavage Product |

| 1-Hydroxy-2-naphthoic acid | 2,2-Dicarboxychromene researchgate.net |

| 2-Hydroxy-1-naphthoic acid | 2-Hydroxychromene-2-glyoxylic acid researchgate.net |

Enzymatic Catalysis and Structural Biology of 2 Hydroxychromene 2 Carboxylate Isomerase

Recombinant Expression and Purification of HCCA Isomerase for Structural Studies

To obtain the large quantities of pure protein required for detailed structural and functional analysis, HCCA isomerase is produced using recombinant DNA technology. nih.gov The gene encoding the isomerase from an organism like Pseudomonas putida is cloned into an expression vector, which is then introduced into a suitable host, typically Escherichia coli. nih.govnih.gov This allows for the high-level production, or overexpression, of the enzyme.

The purification process involves lysing the host cells to release the cellular contents, from which the recombinant HCCA isomerase is isolated. Standard protein purification techniques, such as ion-exchange chromatography, are employed to separate the isomerase from other host cell proteins and contaminants. plos.org The purity of the enzyme is assessed throughout the process to ensure a homogenous sample, which is a prerequisite for successful crystallization and reliable kinetic assays. nih.gov Studies have shown that the enzyme is unstable in the absence of glutathione (B108866) (GSH), making it necessary to include GSH in buffers during purification and storage to maintain its structural integrity and activity. nih.gov

High-Resolution X-Ray Crystallography of HCCA Isomerase

High-resolution X-ray crystallography has been instrumental in revealing the detailed three-dimensional structure of HCCA isomerase, providing profound insights into its function.

The active site is the region of the enzyme where the substrate binds and the chemical reaction occurs. wikipedia.orgkhanacademy.org In HCCA isomerase, the active site is located at the interface between the two subunits of the dimer. High-quality crystals for structural analysis were successfully obtained only when the enzyme was co-crystallized with both its cofactor, GSH, and its substrate/product mixture (HCCA/tHBPA). nih.gov

The resulting electron density maps clearly show a molecule of GSH bound tightly within the active site. nih.gov The substrate/product molecules are situated in a pocket directly adjacent to the bound GSH. A key finding from the structural analysis is the close proximity of the sulfur atom of GSH to the C7 carbon of the HCCA substrate, with a measured distance of just 2.78 Å. nih.gov This short distance strongly supports a catalytic mechanism involving the formation of a temporary, covalent bond between the GSH cofactor and the substrate. nih.gov The active site is shaped by specific amino acid residues that position both the cofactor and the substrate optimally for the isomerization reaction to proceed. wikipedia.org

The association of the GSH cofactor and the substrate with HCCA isomerase induces significant conformational stabilization. The observation that the enzyme is unstable without GSH and that diffraction-quality crystals could only be grown in the presence of both GSH and the substrate highlights the importance of these binding events for achieving a stable, catalytically competent structure. nih.gov

Mechanistic Insights from Kinetic and Spectroscopic Analyses

Kinetic studies provide quantitative data on the efficiency and equilibrium of the reaction catalyzed by HCCA isomerase, complementing the structural findings to build a comprehensive picture of the enzyme's mechanism.

Kinetic analysis of the HCCA isomerase from Pseudomonas putida has determined that the enzyme catalyzes the reversible interconversion of HCCA and tHBPA. nih.gov The equilibrium constant (Keq) for the reaction is approximately 1.5, indicating that the forward and reverse reactions are closely balanced under equilibrium conditions. nih.gov

The enzyme exhibits significant catalytic power, with a turnover number (kcat) for the conversion of HCCA to tHBPA of 47 s⁻¹ at 25°C. nih.gov This means that a single enzyme molecule can convert 47 molecules of substrate to product each second under saturating conditions. The binding affinity for the essential cofactor, GSH, is very high, with a dissociation constant (Kd) in the nanomolar range (approximately 5 nM for the first GSH molecule). nih.gov

| Parameter | Value | Description |

|---|---|---|

| Equilibrium Constant (Keq) | 1.5 | Ratio of product (tHBPA) to substrate (HCCA) at equilibrium. nih.gov |

| Turnover Number (kcat) | 47 s⁻¹ | Maximum number of substrate molecules converted to product per active site per second. nih.gov |

| GSH Dissociation Constant (Kd1) | ~5 nM | Measures the binding affinity of the first glutathione molecule to the dimeric enzyme. nih.gov |

| GSH Dissociation Constant (Kd2) | ~2 to 11 µM | Measures the binding affinity of the second glutathione molecule to the dimeric enzyme. nih.gov |

Characterization of Glutathione Binding Affinities (K_d)

2-Hydroxychromene-2-carboxylate (B1243456) (HCCA) isomerase, an enzyme found in the naphthalene (B1677914) catabolic pathway of Pseudomonas putida, demonstrates a significant dependence on glutathione (GSH) for its catalytic activity and stability. uniprot.org The dimeric nature of the protein is associated with differential binding affinities for GSH. The enzyme exhibits a remarkably tight binding for the first molecule of GSH, with a dissociation constant (K_d) of approximately 5 nM. uniprot.org In contrast, the second GSH molecule binds with a significantly lower affinity, displaying a K_d in the range of 2 to 11 µM. uniprot.org This pronounced difference in binding affinities suggests a cooperative or regulatory role for GSH in the enzyme's function. The enzyme's instability in the absence of glutathione further underscores the crucial role of this tripeptide in maintaining the structural integrity of the isomerase. uniprot.org

| Parameter | Value | Reference |

| K_d (GSH, site 1) | ~5 nM | uniprot.org |

| K_d (GSH, site 2) | 2 - 11 µM | uniprot.org |

| K_eq (HCCA/tHBPA) | 1.5 | uniprot.org |

| Turnover number (forward) | 47 s⁻¹ (at 25°C) | uniprot.org |

| k_off (GSH) | 10⁻³ to 10⁻² s⁻¹ (at 10°C) | uniprot.org |

Table 1: Kinetic and Binding Parameters for 2-Hydroxychromene-2-carboxylate Isomerase.

Evidence for Short-Lived Covalent Intermediates

The catalytic mechanism of HCCA isomerase is proposed to involve the formation of a transient covalent intermediate with its substrate. The turnover number for the forward reaction, which is the conversion of HCCA to trans-o-hydroxybenzylidene pyruvic acid (tHBPA), is 47 s⁻¹ at 25°C. uniprot.org This rate is substantially greater than the off-rates for GSH (k_off ≈ 10⁻³ to 10⁻² s⁻¹ at 10°C), indicating that GSH acts as a tightly bound cofactor rather than a substrate that dissociates after each catalytic cycle. uniprot.org

High-resolution crystal structures of HCCA isomerase provide compelling evidence for this proposed mechanism. In structures of the enzyme co-crystallized with GSH and its substrate, clear electron density is observed for the bound glutathione. uniprot.org Although a direct covalent bond between the sulfur atom of GSH and the substrate is not visible in the electron density maps, the sulfur atom is positioned in very close proximity (2.78 Å) to the C7 atom of HCCA. uniprot.org This close approach strongly suggests the formation of a short-lived covalent adduct between the thiol group of glutathione and the substrate during the isomerization reaction. uniprot.org

Comparative Structural and Functional Analyses with Kappa Class Glutathione Transferases

The structural and functional characteristics of HCCA isomerase reveal a close evolutionary relationship with the Kappa class of Glutathione Transferases (GSTK).

Analogies and Divergences in Catalytic Mechanisms

Despite their evolutionary and structural similarities, HCCA isomerase and Kappa class GSTs exhibit distinct catalytic functions. GSTs are primarily known for their role in detoxification, catalyzing the conjugation of glutathione to a wide range of electrophilic substrates. In contrast, HCCA isomerase catalyzes a reversible isomerization reaction. uniprot.org

The structural basis for this functional divergence lies in the architecture of their active sites. Both enzymes possess a thioredoxin fold, but the arrangement of this fold differs. In HCCA isomerase and bacterial disulfide bond-forming oxidoreductases, a polyhelical domain is embedded between the β-strands of the thioredoxin fold. nih.gov This is in contrast to cytosolic GSTs, where the helical domain is located at the C-terminus. nih.gov

Furthermore, while both enzymes utilize glutathione, their mechanisms of action differ. GSTs typically activate the thiol group of glutathione, which then acts as a nucleophile to attack the electrophilic substrate. In HCCA isomerase, the tightly bound glutathione appears to act as a catalytic cofactor, facilitating the isomerization through the formation of a transient covalent intermediate, as previously discussed. uniprot.org This mechanistic distinction highlights how subtle changes in active site geometry and the utilization of a common cofactor can lead to the evolution of diverse enzymatic functions within a single protein superfamily.

Chemical Reactivity and Mechanistic Investigations of the Chromene 2 Carboxylic Acid System

Intramolecular Rearrangements and Tautomerism

The structure of 2-hydroxychromene-2-carboxylic acid, featuring a hydroxyl and a carboxylic acid group on the same carbon (C2) of the dihydropyran ring, makes it a specialized type of cyclic hemiacetal. drugbank.comebi.ac.uk This arrangement is central to its reactivity, which is dominated by ring-chain tautomerism.

The molecule exists in equilibrium with its open-chain tautomer, a keto-acid. This process involves the cleavage of the C2-O1 bond of the pyran ring to form a phenolic hydroxyl group and an aldehyde-acid derivative. This equilibrium is reversible, though the cyclic hemiacetal form is often more stable. masterorganicchemistry.comacs.org The reactivity of the parent aldehyde/ketone is often retained because the two forms can interchange rapidly in solution. masterorganicchemistry.com

Another potential intramolecular reaction is decarboxylation. While β-keto acids are famously prone to decarboxylation, this α-hydroxy-α-carboxy system can also undergo loss of CO2, particularly under thermal conditions. This would lead to the formation of a 2-hydroxy-2H-chromene. The stability and reactivity of related hemiacetal esters are known to be highly dependent on their structure, and they can dissociate into their constituent carboxylic acids and vinyl ethers upon heating. dtu.dknih.gov This suggests that this compound could undergo complex rearrangements involving both ring-opening and decarboxylation.

Photochemical stimuli can also induce significant intramolecular rearrangements. The photochemical ring-opening of chromenes is a known transformation that proceeds via a complex, nearly barrierless excited-state reaction coordinate involving the breaking of the C-O bond. unisi.it This process leads to the formation of colored, open-chain merocyanine-like structures.

Oxidation-Reduction Chemistry of the Chromene Ring

Oxidation: The C3=C4 double bond in the 2H-chromene ring is a primary site for oxidation. Reaction with peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of an epoxide across this bond. More aggressive oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can cause oxidative cleavage of the C3=C4 double bond, potentially yielding a dicarboxylic acid derivative or other degradation products. byjus.com Chromic acid is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. byjus.com The benzylic carbons of the fused benzene (B151609) ring can also be susceptible to oxidation under harsh conditions.

Reduction: The most common reduction reaction for the 2H-chromene system is the catalytic hydrogenation of the C3=C4 double bond. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, the 2H-chromene ring is readily reduced to the corresponding saturated chromane (B1220400) ring. acs.org This transformation converts this compound into 2-hydroxychromane-2-carboxylic acid. Additionally, the carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4), although this would compete with the reduction of other functionalities.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: Electrophilic substitution reactions on the this compound scaffold predominantly occur on the electron-rich benzene ring. The ring-fused oxygen atom (O1) is an ortho-, para-directing group due to its ability to donate electron density to the aromatic system via resonance. Therefore, electrophiles will preferentially attack the C6 and C8 positions, which are para and ortho to the oxygen atom, respectively. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Nucleophilic Substitution: Nucleophilic substitution on the chromene ring itself is less common due to the electron-rich nature of the heterocyclic system. However, the C2 position is activated towards nucleophilic attack. The hemiacetal hydroxyl group can be protonated under acidic conditions, converting it into a good leaving group (water). This facilitates the opening of the pyran ring or allows for direct S_N1-type substitution at the C2 position, which proceeds through a resonance-stabilized oxocarbenium ion intermediate.

Furthermore, in related systems, 2-substituted-2H-chromenes can be synthesized by reacting chromene acetals with various nucleophiles in the presence of a Lewis acid. organic-chemistry.org This demonstrates the susceptibility of the C2 position to nucleophilic attack once a stable carbocation intermediate is formed.

Reaction Mechanisms in the Presence of Transition Metal Catalysts

Transition metal catalysis is a cornerstone for the synthesis of the chromene scaffold, offering high efficiency and control. msu.edursc.org Various metals, including palladium, gold, and cobalt, are employed, each operating through distinct mechanistic pathways.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the cyclization of aryl propargyl ethers to form 2H-chromenes. msu.edu One proposed mechanism involves the activation of the alkyne by a Pd(II) species, followed by an intramolecular attack by the phenolic oxygen (6-endo-dig cyclization) to form a vinyl-palladium intermediate. Subsequent protodepalladation regenerates the Pd(II) catalyst and yields the 2H-chromene product. msu.edu

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) complexes, are highly effective in catalyzing the cycloisomerization of aryl propargyl ethers. msu.edunih.gov The gold catalyst acts as a soft π-acid, activating the alkyne moiety towards nucleophilic attack by the phenolic oxygen. This intramolecular hydroalkoxylation is highly efficient and proceeds under mild conditions. acs.orgrsc.org

Cobalt-Catalyzed Reactions: Cobalt-catalyzed syntheses of 2H-chromenes have been developed, often proceeding through radical or C-H activation pathways. acs.orgmsu.eduacs.org One mechanism involves the reaction of salicyl-N-tosylhydrazones with terminal alkynes, catalyzed by a Co(II)-porphyrin complex. msu.eduacs.org This process is believed to form a Co(III)-carbene radical intermediate, which then adds to the alkyne. A subsequent hydrogen atom transfer (HAT) and radical cyclization cascade leads to the final 2H-chromene product. msu.eduacs.org Another cobalt-catalyzed approach involves the [5+1] annulation of 2-vinylphenols with allenes, proceeding via vinylic C-H activation and intramolecular nucleophilic addition. acs.orgnih.gov

The table below summarizes key features of these catalytic systems.

Table 1: Overview of Transition Metal-Catalyzed Chromene Synthesis

| Catalyst Metal | Typical Precursors | General Mechanism | Key Mechanistic Steps |

|---|---|---|---|

| Palladium | Aryl propargyl ethers | Alkyne Activation / Cyclization | 6-endo-dig cyclization, Protodepalladation |

| Gold | Aryl propargyl ethers | π-Acid Catalysis | Intramolecular hydroalkoxylation |

| Cobalt | Salicyl-N-tosylhydrazones, 2-Vinylphenols | Radical Pathways / C-H Activation | Carbene radical formation, Hydrogen Atom Transfer (HAT), C-H activation, [5+1] Annulation |

Stereochemical Analysis of 2-Substituted Chromanes

The reduction of 2-substituted 2H-chromenes leads to the formation of chiral 2-substituted chromanes. The stereochemistry of these molecules, particularly at the C2 position, profoundly influences their three-dimensional structure and chiroptical properties. nih.govmdpi.com

Dihydropyran Ring Conformations and Helicity

The dihydropyran ring of a 2-substituted chromane typically adopts a half-chair conformation to minimize steric strain. The substituent at the C2 position generally prefers to occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions.

The stereochemistry at the C2 center dictates the twist, or helicity, of the dihydropyran ring. mdpi.com This helicity is defined by the torsion angle D(C8a-O1-C2-C3). A positive torsion angle indicates a right-handed twist, denoted as P-helicity (P for plus), while a negative torsion angle signifies a left-handed twist, denoted as M-helicity (M for minus). mdpi.com For a given substitution pattern, the R/S configuration at C2 is directly correlated with the P/M helicity of the ring.

Correlation between Stereochemistry and Chiroptical Properties (e.g., Specific Optical Rotation)

A clear relationship exists between the absolute configuration at C2, the helicity of the dihydropyran ring, and the specific optical rotation (SOR, [α]D) of the molecule. nih.govmdpi.com However, this correlation is highly dependent on the nature of the substituent at the C2 position. mdpi.comresearchgate.net

A comprehensive analysis of various 2-substituted chromanes has led to the establishment of empirical rules:

2-Aliphatic and 2-Carboxyl Chromanes: For chromanes with an aliphatic group (e.g., alkyl, acyloxy) or a carboxyl group (including esters) at the C2 position, P-helicity of the dihydropyran ring generally corresponds to a positive specific optical rotation (+). nih.govmdpi.com

2-Aryl Chromanes: In contrast, for chromanes bearing an aryl substituent at C2, P-helicity is typically associated with a negative specific optical rotation (-). nih.govmdpi.com

It is important to note that 2-carboxyl chromanes often exhibit small experimental SOR values. nih.govmdpi.com This can make the determination of absolute configuration based solely on SOR challenging, as small values are more susceptible to errors from conformational fluctuations or measurement inaccuracies. nih.govresearchgate.net

The following table summarizes the general correlation observed for different classes of 2-substituted chromanes.

Table 2: Correlation of C2-Substituent, Helicity, and Specific Optical Rotation (SOR) in Chiral Chromanes

| Substituent Type at C2 | Dihydropyran Ring Helicity | Expected Sign of SOR ([α]D) |

|---|---|---|

| Aliphatic (Alkyl, Acyloxy, Alkenyl) | P (Plus) | Positive (+) |

| Aliphatic (Alkyl, Acyloxy, Alkenyl) | M (Minus) | Negative (-) |

| Aryl | P (Plus) | Negative (-) |

| Aryl | M (Minus) | Positive (+) |

| Carboxyl / Carbonyl | P (Plus) | Positive (+) (Often small values) nih.govmdpi.com |

| Carboxyl / Carbonyl | M (Minus) | Negative (-) (Often small values) nih.govmdpi.com |

This stereochemical analysis provides a powerful tool for assigning the absolute configuration of new chiral chromane derivatives based on their chiroptical properties, though it must be applied with consideration for the specific substituent present. researchgate.netacs.orglibretexts.orgacs.org

Advanced Computational and Theoretical Studies of this compound

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at an atomic level. For this compound, a key intermediate in the metabolic pathways of aromatic compounds, theoretical studies offer profound insights into its structure, reactivity, and enzymatic interactions that are often inaccessible through experimental methods alone.

Future Research Directions and Academic Applications

Deeper Mechanistic Elucidation of Enzyme-Catalyzed Transformations

2-Hydroxychromene-2-carboxylic acid is a crucial, albeit transient, intermediate in the metabolic pathway for naphthalene (B1677914) degradation by various soil bacteria. nih.govethz.ch The primary enzyme responsible for its transformation is 2-hydroxychromene-2-carboxylate (B1243456) isomerase (EC 5.99.1.4), encoded by the nahD gene. researchgate.netwikipedia.orgdrugbank.com This enzyme catalyzes the isomerization of 2-hydroxy-2H-chromene-2-carboxylate to (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate, also known as trans-o-hydroxybenzylidenepyruvate. nih.govwikipedia.org

Table 1: Key Enzymes in the Naphthalene Upper Pathway

| Enzyme Name | Gene | EC Number | Reaction Catalyzed |

| Naphthalene Dioxygenase (NDO) | nahA | 1.14.12.12 | Naphthalene → cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |

| cis-Naphthalene Dihydrodiol Dehydrogenase | nahB | 1.3.1.116 | cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene → 1,2-Dihydroxynaphthalene |

| 1,2-Dihydroxynaphthalene Dioxygenase | nahC | 1.13.11.42 | 1,2-Dihydroxynaphthalene → this compound |

| 2-Hydroxychromene-2-carboxylate Isomerase | nahD | 5.99.1.4 | This compound → trans-o-Hydroxybenzylidenepyruvate |

| trans-o-Hydroxybenzylidenepyruvate Hydratase-Aldolase | nahE | 4.1.2.53 | trans-o-Hydroxybenzylidenepyruvate → Salicylaldehyde (B1680747) + Pyruvate |

| Salicylaldehyde Dehydrogenase | nahF | 1.2.1.65 | Salicylaldehyde → Salicylate |

This table outlines the enzymatic steps leading to and from this compound in the well-characterized naphthalene degradation pathway found in Pseudomonas species. nih.govresearchgate.netnih.gov

Engineering of Microbial Pathways for Bioremediation and Biotransformation

The prevalence of polycyclic aromatic hydrocarbons (PAHs) like naphthalene as environmental pollutants makes their bioremediation a critical area of research. nih.govnih.gov Microorganisms such as Pseudomonas putida that utilize these degradation pathways are prime candidates for genetic engineering to enhance their efficiency. nih.gov The genes for naphthalene catabolism are often located on plasmids, such as the well-studied NAH7 plasmid, which facilitates their transfer and manipulation. nih.govnih.gov

Future work will involve the application of systems biology and synthetic biology to optimize these microbial pathways. nih.govresearchgate.net This could include:

Enhancing substrate range: Engineering enzymes to act on a broader range of substituted naphthalenes and other PAHs. nih.gov

Improving stress tolerance: Modifying host strains like P. putida KT2440 to better withstand the toxicity of high concentrations of pollutants, thereby improving their performance in highly contaminated environments. nih.gov

Developing microbial consortia: Designing and constructing mixed communities of microorganisms where different species carry out complementary steps of degradation, leading to more complete mineralization of complex pollutants. nih.govnih.gov

The transfer of the NAH7 plasmid to efficient root-colonizing bacteria has already been shown to improve the rhizoremediation of naphthalene-polluted soils, demonstrating the viability of this approach. nih.gov

Exploration of this compound as a Starting Material in Organic Synthesis

While its instability presents challenges, the functional groups of this compound—a hemiacetal, a hydroxyl group, and a carboxylic acid—make it a theoretically versatile synthon. ontosight.ainih.gov The carboxylic acid group is particularly valuable as it can serve as a handle for a wide range of chemical transformations. nih.govresearchgate.net

Future synthetic exploration could investigate reactions such as:

Esterification and Amidation: The carboxylic acid moiety can be converted into esters or amides. ontosight.ailibretexts.org This would allow for the coupling of the chromene scaffold to other molecules, potentially creating derivatives with novel biological activities. The direct reaction with an amine can be challenging but is achievable under heated conditions or with coupling agents. libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another functional group for further elaboration.

Decarboxylation: Removal of the carboxyl group could lead to the formation of 2-hydroxy-2H-chromene, another reactive intermediate.

The broader class of chromone-2-carboxylic acids are recognized as versatile building blocks in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies. nih.govacs.org Developing methods to stabilize and utilize this compound or its immediate derivatives could provide a novel and direct route to a variety of complex chromene structures.

Table 2: Potential Synthetic Transformations of the Carboxyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester | Prodrug synthesis, Scaffold modification |

| Amide Formation | Amine, Heat or DCC | Amide | Peptide coupling, Bioactive conjugates |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate for further synthesis |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol | Introduction of a new functional handle |

This table summarizes standard reactions of carboxylic acids that could be applied to this compound to generate diverse derivatives. libretexts.org

Development of Novel Chemical Probes Based on the Chromene-2-carboxylic Acid Scaffold

The chromene (or benzopyran) scaffold is the core of many fluorescent molecules, prized for their favorable photophysical properties. rjptonline.orgnih.gov Chromene-based fluorescent probes have been developed for a wide range of biological analytes and applications, including bioimaging. nih.govresearchgate.net

The chromene-2-carboxylic acid structure is an excellent starting point for creating novel chemical probes. The carboxylic acid group provides a reactive site for conjugation to recognition moieties (e.g., ligands for specific proteins) or for creating sensors that respond to changes in their environment (e.g., pH, metal ions). psu.edu For instance, the amidation of a carboxylic acid on a fluorophore scaffold is a common strategy for linking it to biomolecules. psu.eduglobethesis.com

Future research could focus on:

Synthesizing derivatives of chromene-2-carboxylic acid to tune their fluorescence properties (e.g., emission wavelength, quantum yield, Stokes shift).

Attaching specific targeting groups to the carboxyl handle to create probes for imaging specific cellular organelles or proteins.

Designing "turn-on" or "turn-off" fluorescent probes where the fluorescence is modulated by the binding of a specific analyte.

Table 3: Examples of Analytes Detected by Chromene-Based Probes

| Probe Class | Target Analyte | Principle of Detection |

| Chromene-Thiol Probes | Thiols (e.g., Cysteine) | "Thiol-chromene" click reaction leading to colorimetric or fluorescent change. |

| Rhodamine-Chromene Hybrids | Metal Ions (e.g., Cu²⁺) | Ion-induced spirolactam ring-opening causing fluorescence turn-on. |

| Benzo[f]chromene Derivatives | Reactive Oxygen Species (ROS) | ROS-mediated structural changes modulating fluorescence. |

| Chromene-Carboxamides | pH, Anions | Modulation of intramolecular charge transfer (ICT) or excited-state proton transfer (ESPT). |

This table illustrates the versatility of the chromene scaffold in the design of fluorescent probes, a potential application for derivatives of this compound. nih.gov

Investigation into the Broader Biological Roles of Chromene Carboxylic Acids Beyond Naphthalene Degradation

The chromene and chromone (B188151) (4H-chromen-4-one) scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. nih.govnih.govijrar.org These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govresearchgate.netontosight.ai For example, certain 2H-chromene-3-carboxamide derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key target in the treatment of neurodegenerative diseases. nih.gov

Given that the core structure is associated with such diverse bioactivity, a significant future research direction is to investigate whether this compound and its synthetic derivatives possess biological roles beyond their transient existence in the naphthalene degradation pathway. It is plausible that derivatives of this compound could interact with various enzymes or receptors. nih.gov

Systematic screening of libraries based on the chromene-2-carboxylic acid scaffold against a wide range of biological targets (e.g., kinases, proteases, GPCRs) could uncover novel therapeutic leads. The known anti-inflammatory, antioxidant, and anticancer properties of many chromene compounds warrant a focused investigation into whether these properties are shared by chromene carboxylic acids. ontosight.ainih.govijrar.org

Q & A

Q. What are the primary synthetic routes for producing 2-hydroxychromene-2-carboxylic acid in laboratory settings?

The compound is enzymatically synthesized via bacterial degradation pathways. For example, crude extracts of Pseudomonas putida catalyze the conversion of 1,2-dihydroxynaphthalene (1,2-DHN) to this compound using 1,2-DHN dioxygenase and isomerase enzymes . Isolation involves hydrolysis under alkaline conditions (pH 11) to yield intermediates like cis-2'-hydroxybenzalpyruvate, followed by purification via chromatography .

Q. Which analytical methods are recommended for detecting and quantifying this compound in biological samples?

UV-Vis spectrophotometry is commonly used, leveraging the compound’s distinct absorption maxima in acidic and alkaline buffers (e.g., λmax ≈ 320 nm in 0.1 N NaOH) . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry provides higher specificity for complex matrices .

Q. What is the metabolic role of this compound in microbial systems?

It is a key intermediate in the degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene. In Pseudomonas species, it is formed during the catabolism of 1,2-DHN and further isomerized to cis-2'-hydroxybenzalpyruvate by a glutathione transferase-class isomerase, enabling entry into the β-ketoadipate pathway .

Advanced Research Questions

Q. How does the catalytic mechanism of this compound isomerase differ from other glutathione transferases?

The isomerase (EC 5.99.1.4) belongs to the kappa class of glutathione transferases (GSTs) and employs a conserved cysteine residue for nucleophilic catalysis. Structural studies reveal a unique active-site geometry that stabilizes the chromene ring during isomerization to the α,β-unsaturated ketone product . Kinetic isotope effect (KIE) analyses suggest a proton-transfer mechanism facilitated by a histidine-glutamate pair .

Q. What experimental strategies resolve contradictions in reported enzymatic activity data for this compound isomerase?

Discrepancies in kinetic parameters (e.g., Km and kcat) may arise from differences in bacterial strains or assay conditions. Standardizing reaction buffers (e.g., pH 7.4 Tris-HCl) and cofactor concentrations (e.g., glutathione) is critical . Site-directed mutagenesis of active-site residues (e.g., Cys-101) can validate mechanistic hypotheses .

Q. How can structural data from X-ray crystallography inform the design of inhibitors for this compound isomerase?

The enzyme’s crystal structure (PDB ID: 2PQR) reveals a hydrophobic binding pocket accommodating the chromene ring. Molecular docking studies using analogs of this compound (e.g., naphthalene derivatives) can identify competitive inhibitors targeting this pocket .

Q. What are the implications of pH-dependent spectral shifts in characterizing this compound?

The compound exhibits bathochromic shifts in alkaline conditions due to deprotonation of the hydroxyl group. Spectrophotometric titrations (pH 7–12) can determine pKa values, which correlate with electronic effects influencing its reactivity in enzymatic reactions .

Methodological Considerations

- Enzyme Assays : Monitor isomerization using stopped-flow spectroscopy to capture rapid kinetics .

- Structural Analysis : Employ X-ray crystallography with synchrotron radiation (λ = 1.0 Å) to resolve active-site electron density .

- Data Validation : Cross-reference kinetic data with in silico simulations (e.g., QM/MM calculations) to reconcile experimental and theoretical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.